5-Methyl-2-(pyrrolidin-3-yloxy)pyridine
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Overview
Description
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with pyrrolidine under suitable conditions. The hydroxyl group of the pyridine is replaced by the pyrrolidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to yield derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced derivatives with modified electronic properties.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
2-(Pyrrolidin-3-yloxy)pyridine: Lacks the methyl group at the 5-position.
5-Methyl-2-(pyrrolidin-2-yloxy)pyridine: Has the pyrrolidin-2-yloxy group instead of pyrrolidin-3-yloxy.
5-Methyl-2-(pyrrolidin-3-yloxy)quinoline: Features a quinoline ring instead of a pyridine ring.
Uniqueness: 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine is unique due to the specific positioning of the methyl and pyrrolidin-3-yloxy groups, which can influence its electronic properties and reactivity. This unique structure can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJPUNUAQFDVFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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